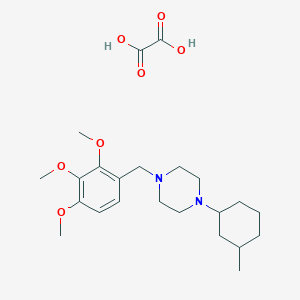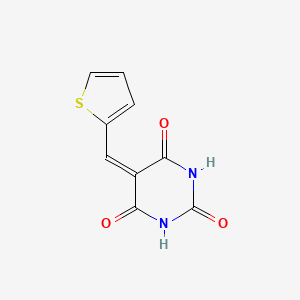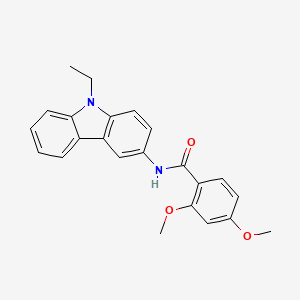
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a compound that belongs to the piperazine class of compounds. It is also known as MeOPP or 4-MeOPP. This compound has been studied for its potential use in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of dopamine and serotonin receptors in the brain. This modulation may lead to an increase in the release of dopamine and serotonin, which could have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and serotonin in the brain, which could have therapeutic effects in the treatment of neurological disorders. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in lab experiments is its unique properties. It has activity at both dopamine and serotonin receptors, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One direction is to further investigate its mechanism of action. Understanding how this compound works could lead to the development of more effective treatments for neurological disorders. Another direction is to study its effects in different animal models. This could help to determine its potential therapeutic applications in different neurological disorders. Finally, more research is needed to determine the safety and toxicity of this compound, which is important for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a multi-step process. The first step involves the reaction of 3-methylcyclohexanone with hydroxylamine hydrochloride to form 3-methylcyclohexanone oxime. The oxime is then reacted with 2,3,4-trimethoxybenzyl chloride to form the intermediate compound. The intermediate is then reacted with piperazine to form 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine. Finally, the piperazine compound is reacted with oxalic acid to form the oxalate salt of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied for its potential use in scientific research. It has been shown to have activity at both dopamine and serotonin receptors. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
Eigenschaften
IUPAC Name |
1-(3-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3.C2H2O4/c1-16-6-5-7-18(14-16)23-12-10-22(11-13-23)15-17-8-9-19(24-2)21(26-4)20(17)25-3;3-1(4)2(5)6/h8-9,16,18H,5-7,10-15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFGPEBUOWZRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5215912.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215916.png)
![10-(1-methylethylidene)-4-(4-methyl-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215918.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5215925.png)

![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5215964.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-3-isoxazolecarboxamide](/img/structure/B5215968.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5215979.png)
![N-[2-(dimethylamino)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B5215986.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)
